molecular formula C22H26FN3O B10880614 (4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

Cat. No.: B10880614
M. Wt: 367.5 g/mol
InChI Key: KNCMXGKQJYFEBF-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylpiperazinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Phenylpiperazinyl Group: This step involves the reaction of the piperidine derivative with phenylpiperazine under controlled conditions.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenated compounds and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(piperidin-1-yl)methanone
  • (4-Fluorophenyl)(4-phenylpiperazin-1-yl)acetic acid hydrobromide
  • (4-Fluorophenyl)(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26FN3O

Molecular Weight

367.5 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H26FN3O/c23-19-8-6-18(7-9-19)22(27)26-12-10-21(11-13-26)25-16-14-24(15-17-25)20-4-2-1-3-5-20/h1-9,21H,10-17H2

InChI Key

KNCMXGKQJYFEBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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